![molecular formula C12H11NS2 B3329562 Benzyl 1-pyrrolecarbodithioate CAS No. 60795-38-2](/img/structure/B3329562.png)
Benzyl 1-pyrrolecarbodithioate
Overview
Description
Benzyl 1H-pyrrole-1-carbodithioate is a RAFT agent used for controlled radical polymerization . It is well-suited for the polymerization of vinyl esters and vinyl amides .
Synthesis Analysis
The synthesis of Benzyl 1H-pyrrole-1-carbodithioate involves two stages . In the first stage, carbon disulfide and pyrrole react with sodium hydride in dimethyl sulfoxide at 20℃ for 0.5 hours. In the second stage, benzyl chloride is added to the mixture and left to react in dimethyl sulfoxide at 20℃ for 1 hour .Molecular Structure Analysis
The molecular formula of Benzyl 1H-pyrrole-1-carbodithioate is C12H11NS2 . The molecular weight is 233.35 .Chemical Reactions Analysis
Benzyl 1H-pyrrole-1-carbodithioate is used as a RAFT agent for controlled radical polymerization . It is particularly suitable for the polymerization of vinyl esters and vinyl amides .Physical And Chemical Properties Analysis
Benzyl 1H-pyrrole-1-carbodithioate has a density of 1.186 g/mL at 25 °C . Its refractive index is n20/D 1.678 .Scientific Research Applications
Controlled Radical Polymerization
Benzyl 1H-pyrrole-1-carbodithioate is used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in controlled radical polymerization . This process allows for the synthesis of polymers with defined molecular weight and architecture.
Chain Transfer Agent
In addition to its role as a RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate also acts as a Chain Transfer Agent (CTA) . CTAs are used to control the molecular weight of the polymer during polymerization.
Polymerization of Vinyl Esters and Vinyl Amides
This compound is particularly well-suited for the polymerization of vinyl esters and vinyl amides . These types of polymers have a wide range of applications, including coatings, adhesives, and sealants.
Mechanism of Action
Target of Action
It is known to be used as a raft (reversible addition-fragmentation chain transfer) agent . RAFT agents are used in controlled radical polymerization, which allows for precise control over the molecular weight and architecture of polymers.
Mode of Action
As a RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate likely interacts with its targets (monomers or polymers) through a reversible chain transfer process . This process allows for the controlled growth of polymer chains, leading to polymers with well-defined structures.
Biochemical Pathways
As a raft agent, it plays a crucial role in the polymerization pathway of vinyl esters and vinyl amides (lams) .
Result of Action
The result of Benzyl 1H-pyrrole-1-carbodithioate’s action is the controlled polymerization of specific monomers . This leads to the formation of polymers with well-defined structures, which can be used in a variety of applications.
Action Environment
The action of Benzyl 1H-pyrrole-1-carbodithioate as a RAFT agent can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
properties
IUPAC Name |
benzyl pyrrole-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPVOYGTAIJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60795-38-2 | |
Record name | 60795-38-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Benzyl 1-pyrrolecarbodithioate in polymer chemistry?
A1: Benzyl 1-pyrrolecarbodithioate acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , , ] This technique enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution (also known as polydispersity). [, , , , , , ]
Q2: What are the structural characteristics of polymers synthesized using Benzyl 1-pyrrolecarbodithioate?
A3: Polymers synthesized using Benzyl 1-pyrrolecarbodithioate as CTA exhibit specific structural features. For example, in the polymerization of N-isopropylacrylamide, analysis by MALDI-TOF mass spectrometry revealed the presence of expected end group signals corresponding to both the CTA and the initiator. [] This confirms the incorporation of the CTA into the polymer structure.
Q3: Are there any specific advantages of using Benzyl 1-pyrrolecarbodithioate in the synthesis of polymers containing amino acid moieties?
A4: Yes, research indicates that Benzyl 1-pyrrolecarbodithioate is particularly effective in controlling the polymerization of acrylamide derivatives containing amino acid moieties, like N-acryloyl-L-phenylalanine. [, ] This is crucial for synthesizing well-defined polymers with potential applications in areas like biomedicine and materials science.
Q4: Can the polymerization process be monitored when using Benzyl 1-pyrrolecarbodithioate?
A5: Yes, the kinetics of polymerization reactions involving Benzyl 1-pyrrolecarbodithioate as a CTA can be monitored using techniques like in situ FT-NIR spectroscopy. [] This allows researchers to understand the progression of the polymerization and optimize reaction conditions.
Q5: What are the limitations of using Benzyl 1-pyrrolecarbodithioate in RAFT polymerization?
A6: One limitation observed with this CTA is the occurrence of long induction periods during polymerization, which can be influenced by the concentration of the CTA itself. [] This highlights the importance of optimizing reaction conditions for efficient polymerization.
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